molecular formula C21H26N4O3 B2945756 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-28-1

2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B2945756
CAS No.: 1272756-28-1
M. Wt: 382.464
InChI Key: WOAMURYPMBZGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[3,2-b][1,4]oxazin-3-one core substituted with a 3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl chain. The piperazine moiety, a common pharmacophore in neuroactive and anticancer agents, is linked via a propyl spacer to the heterocyclic core. The 2-methoxyphenyl group on the piperazine ring may enhance receptor binding affinity, particularly for serotonin (5-HT) or dopamine receptors, while the oxazinone core contributes to metabolic stability .

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-27-17-7-3-2-6-16(17)25-14-12-24(13-15-25)11-5-9-19-21(26)23-20-18(28-19)8-4-10-22-20/h2-4,6-8,10,19H,5,9,11-15H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAMURYPMBZGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC3C(=O)NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H27N3O2S
  • Molecular Weight : 397.53 g/mol
  • CAS Number : [specific CAS number not provided]

The compound features a pyrido[3,2-b][1,4]oxazin core structure, which is known for its diverse biological activities. The presence of the piperazine moiety enhances its interaction with various biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of compounds containing piperazine exhibit significant antimicrobial properties. For instance, a related study reported that compounds with similar structures demonstrated effective urease inhibition against Helicobacter pylori, which is crucial for treating gastric infections. The most active derivatives had IC50 values significantly lower than those of standard inhibitors like thiourea .

Cytotoxicity and Antiviral Activity

The compound was evaluated for cytotoxicity and anti-HIV-1 activity in MT-4 cells. The results indicated that it possesses moderate antiviral properties, making it a candidate for further investigation in the context of HIV treatment .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It has been linked to acetylcholinesterase (AChE) inhibition, which is relevant for treating neurodegenerative diseases like Alzheimer's. Studies show that piperazine derivatives can effectively inhibit AChE, suggesting similar potential for our compound .

Hemolysis Potential

Biocompatibility studies revealed that some derivatives exhibited low hemolysis percentages, indicating safety in human blood cells. This property is crucial for injectable formulations and suggests a favorable profile for therapeutic use .

Study 1: Urease Inhibition

In a comparative study of urease inhibitors, derivatives structurally similar to our compound showed promising results. The most effective inhibitors had IC50 values ranging from 2.0 to 2.24 µM, significantly outperforming standard treatments .

Study 2: Antiviral Activity

Another study assessed the antiviral efficacy of similar compounds against HIV-1. The findings suggested that modifications in the molecular structure could enhance antiviral activity, warranting further exploration of the pyrido[3,2-b][1,4]oxazin framework .

Table 1: Biological Activity Summary

Biological ActivityCompoundIC50 (µM)Reference
Urease Inhibition5b2.0
Urease Inhibition7e2.24
Anti-HIV-1 ActivityMT-4 CellsModerate
AChE InhibitionVarious DerivativesVarious
Hemolysis Potential7eLow

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity Synthesis Yield (If Reported) Reference
Target Compound Pyrido[3,2-b][1,4]oxazin-3-one 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl Not explicitly stated (hypothesized CNS/GPCR targets) N/A
3-(3-(4-(2-Oxobenzo[d]oxazol-3-yl)ethyl)piperazin-1-yl)propyl benzo[d]oxazol-2(3H)-one (5a) Benzoxazolone Piperazine-propyl linker, oxazolone core Not explicitly stated (likely CNS targets) 67%
2-[(Benzoyl)amino]-N-{[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-3-(4-fluorophenyl)propanamide (3l) Propanamide 4-Fluorophenyl, benzoyl group, same piperazine Not explicitly stated (potential analgesic) 76%
2-(3-Methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-Methoxyphenyl, piperazine Anticancer or kinase inhibition (inferred) N/A
6-Amino-2,2-dimethyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one Pyrido[3,2-b][1,4]oxazin-3-one 6-Amino, dimethyl groups Improved solubility/stability N/A

Core Heterocycle Variations

  • Pyrido-oxazinone vs. Benzoxazolones (e.g., 5a) may exhibit higher metabolic lability due to ester-like linkages, whereas the pyrido-oxazinone’s rigidity could enhance target selectivity .
  • Pyrido-oxazinone vs. Pyridazinone (): Pyridazinone derivatives (e.g., Med. Chem. Res., 2012) prioritize anticancer activity, likely due to intercalation or kinase inhibition. The pyrido-oxazinone’s oxygen atom may reduce DNA binding but improve CNS penetration .

Piperazine Substitution Patterns

  • 2-Methoxyphenyl vs. Fluorophenyl/Chlorophenyl ():
    The 2-methoxyphenyl group in the target compound enhances lipophilicity and serotonin receptor affinity compared to halogenated analogues (e.g., 3l with 4-fluorophenyl), which may prioritize dopamine D2/D3 binding .
  • Propyl vs. Butyl/Pentyl Linkers ():
    Compounds with butyl/pentyl spacers (e.g., 5i, 5k) showed reduced yields (51–53%) compared to propyl-linked derivatives (63–76%), suggesting optimal chain length for synthetic efficiency and receptor fit .

Functional Group Impact

  • Amino vs.

Pharmacological Implications

  • Anticancer Potential: Pyridazinone derivatives () show IC50 values in micromolar ranges for cancer cells, but the target compound’s oxazinone core may shift activity toward GPCR modulation .
  • CNS Targets: The 2-methoxyphenylpiperazine moiety is prevalent in 5-HT1A/2A ligands (e.g., aripiprazole analogues).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.